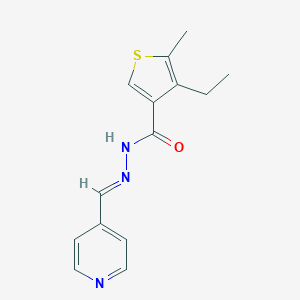![molecular formula C20H19ClN4O4 B457158 N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B457158.png)
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a carboxamide group, along with chlorophenoxy and nitrophenyl groups, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with a carboxylic acid derivative or an amide-forming reagent.
Attachment of the chlorophenoxy and nitrophenyl groups: These groups can be introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with 4-chlorophenol and 5-nitrophenyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: These reactors provide precise control over reaction conditions, ensuring high yield and purity.
Catalysts and solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Compounds with substituted chlorophenoxy groups.
科学的研究の応用
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism by which N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves:
Molecular targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways involved: The compound can influence signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C20H19ClN4O4 |
|---|---|
分子量 |
414.8g/mol |
IUPAC名 |
N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19ClN4O4/c1-4-24-13(3)19(12(2)23-24)20(26)22-15-9-16(25(27)28)11-18(10-15)29-17-7-5-14(21)6-8-17/h5-11H,4H2,1-3H3,(H,22,26) |
InChIキー |
PXDYSXUCEVHHKC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])C |
正規SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B457075.png)
![N'-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B457076.png)
![6-tert-butyl-N'-[(5-ethyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B457080.png)
![6-tert-butyl-N'-[(5-chloro-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B457081.png)
![6-({2-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B457083.png)

![2-{4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B457085.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylpropanohydrazide](/img/structure/B457091.png)
![3-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B457094.png)

![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B457096.png)
![Ethyl 3-amino-4-[(2-furylmethyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B457097.png)

